molecular formula C16H16O4S B14130983 4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate

4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate

Cat. No.: B14130983
M. Wt: 304.4 g/mol
InChI Key: BHHMZPUPJJKNNA-UHFFFAOYSA-N
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Description

4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H14O4S It is a derivative of both acetophenone and toluenesulfonic acid, combining the structural features of these two compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate typically involves the esterification of 4-acetyl-2-methylphenol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Ammonia or primary amines in the presence of a base

Major Products Formed

    Oxidation: 4-Carboxy-2-methylphenyl 4-methylbenzenesulfonate

    Reduction: 4-(1-Hydroxyethyl)-2-methylphenyl 4-methylbenzenesulfonate

    Substitution: 4-Acetyl-2-methylphenyl 4-methylbenzenesulfonamide

Scientific Research Applications

4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The sulfonate group can enhance the solubility and stability of the compound, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl 4-methylbenzenesulfonate
  • 2-Methylphenyl 4-methylbenzenesulfonate
  • 4-Acetylphenyl 4-methylbenzenesulfonate

Uniqueness

4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate is unique due to the presence of both an acetyl group and a sulfonate group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16O4S

Molecular Weight

304.4 g/mol

IUPAC Name

(4-acetyl-2-methylphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C16H16O4S/c1-11-4-7-15(8-5-11)21(18,19)20-16-9-6-14(13(3)17)10-12(16)2/h4-10H,1-3H3

InChI Key

BHHMZPUPJJKNNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=O)C)C

Origin of Product

United States

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